3,3-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one
Description
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Properties
IUPAC Name |
3,3-dimethyl-4-(1-methylpyrazol-4-yl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2)7(11-8(9)13)6-4-10-12(3)5-6/h4-5,7H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRKWUFHLLNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CN(N=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of enzyme activity or the alteration of signal transduction.
Pharmacokinetics
The properties of similar compounds suggest that they may be well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Biological Activity
3,3-Dimethyl-4-(1-methyl-1H-pyrazol-4-yl)azetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological effects, mechanisms of action, and comparative efficacy against various biological targets.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.22 g/mol
- CAS Number : 1803599-52-1
Anticancer Activity
Emerging evidence suggests that compounds containing azetidine and pyrazole rings can induce apoptosis in cancer cells. For instance, the incorporation of the pyrazole structure has been linked to the inhibition of transcriptional deregulation in cancer cells, particularly those overexpressing MYC oncogenes:
- Mechanism of Action : Induction of apoptosis and cell cycle arrest through interaction with specific cellular pathways.
Research on similar compounds indicates that they can significantly reduce cell viability in various cancer cell lines .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Specifically, studies on related compounds have demonstrated their ability to inhibit bacterial topoisomerases:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | GyrB (E. coli) | 2.9 |
| Compound B | Topoisomerase IV (S. aureus) | 0.012 |
These findings indicate that structural features of azetidine derivatives can lead to potent inhibition of critical bacterial enzymes, which is a promising avenue for antibiotic development .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a new class of antimicrobial agents.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines treated with pyrazole-containing compounds showed a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls. These results highlight the potential for developing new anticancer therapies based on this compound's structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
